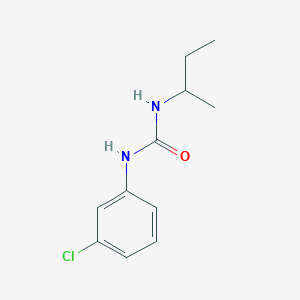
N-(sec-butyl)-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a sec-butyl group attached to one nitrogen atom and a 3-chlorophenyl group attached to the other nitrogen atom of the urea moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
-
Direkte Synthese: : Ein übliches Verfahren zur Synthese von N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff beinhaltet die Reaktion von sec-Butylamin mit 3-Chlorphenylisocyanat. Die Reaktion findet typischerweise in einem inerten Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen statt. Die Reaktion kann wie folgt dargestellt werden: [ \text{sec-Butylamin} + \text{3-Chlorphenylisocyanat} \rightarrow \text{N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff} ]
-
Alternative Verfahren: : Ein weiterer Ansatz beinhaltet die Verwendung von Phosgen als Reagenz, wobei sec-Butylamin und 3-Chloroanilin in Gegenwart von Phosgen zur Bildung der gewünschten Harnstoffverbindung umgesetzt werden. Diese Methode erfordert eine sorgfältige Handhabung aufgrund der Toxizität von Phosgen.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff erfolgt typischerweise nach dem Verfahren der direkten Synthese, da diese Methode einfach und effizient ist. Die Großproduktion kann kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
-
Oxidation: : N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff kann Oxidationsreaktionen eingehen, insbesondere an der sec-Butylgruppe. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
-
Reduktion: : Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erfolgen, die auf den Harnstoffteil oder den aromatischen Ring abzielen können.
-
Substitution: : Die 3-Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) für nukleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von sec-Butylalkohol-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von substituierten Phenylharnstoff-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Harnstoffderivate. Seine einzigartige Struktur macht es zu einem wertvollen Baustein bei der Synthese von Pharmazeutika und Agrochemikalien.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit bestimmten Enzymen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika.
Medizin
N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff wurde auf seine potenzielle Anwendung bei der Behandlung bestimmter Erkrankungen untersucht. Seine Wechselwirkungen mit biologischen Zielstrukturen deuten darauf hin, dass es Anwendungen bei der Entwicklung neuer Medikamente haben könnte.
Industrie
In der Industrie wird diese Verbindung zur Formulierung von Spezialchemikalien verwendet. Seine Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet, einschließlich der Herstellung von Polymeren und Harzen.
Wirkmechanismus
Der Mechanismus, durch den N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an die aktiven Zentren von Enzymen binden und so deren Aktivität hemmen. Diese Hemmung kann verschiedene biochemische Pfade beeinflussen und zu den gewünschten therapeutischen oder industriellen Ergebnissen führen.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(sec-butyl)-N’-(3-chlorophenyl)urea is used as an intermediate in organic synthesis, particularly in the preparation of more complex urea derivatives. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
N-(sec-butyl)-N’-(3-chlorophenyl)urea has been investigated for its potential use in treating certain medical conditions. Its interactions with biological targets suggest it may have applications in developing new drugs.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and resins.
Wirkmechanismus
The mechanism by which N-(sec-butyl)-N’-(3-chlorophenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(sec-Butyl)-N’-(4-Chlorphenyl)harnstoff: Ähnliche Struktur, aber mit dem Chloratom in der 4-Position.
N-(sec-Butyl)-N’-(3-Bromphenyl)harnstoff: Bromatom anstelle von Chlor.
N-(tert-Butyl)-N’-(3-Chlorphenyl)harnstoff: Tert-Butylgruppe anstelle von sec-Butyl.
Einzigartigkeit
N-(sec-Butyl)-N’-(3-Chlorphenyl)harnstoff ist aufgrund der spezifischen Positionierung der sec-Butyl- und 3-Chlorphenylgruppen einzigartig. Diese einzigartige Struktur verleiht diesem Stoff besondere chemische und biologische Eigenschaften, was ihn für bestimmte Anwendungen wertvoll macht, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
400839-32-9 |
|---|---|
Molekularformel |
C11H15ClN2O |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
1-butan-2-yl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
JAKSUJDWQPNXFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



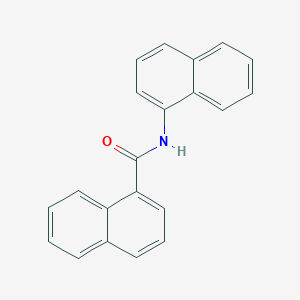
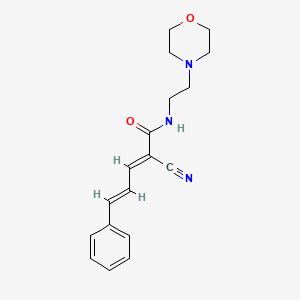
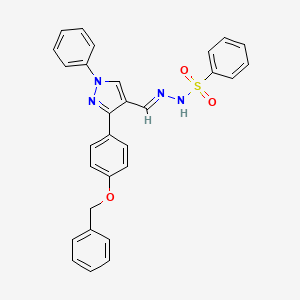
![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
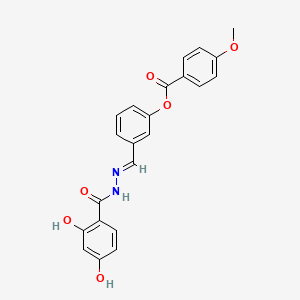
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
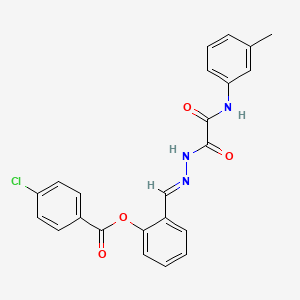
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

